Bz-rC Phosphoramidite

Beschreibung

Eigenschaften

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H66N5O9PSi/c1-36(2)57(37(3)4)67(63-34-18-32-53)65-46-44(35-62-52(39-21-16-13-17-22-39,40-23-27-42(60-8)28-24-40)41-25-29-43(61-9)30-26-41)64-49(47(46)66-68(10,11)51(5,6)7)56-33-31-45(55-50(56)59)54-48(58)38-19-14-12-15-20-38/h12-17,19-31,33,36-37,44,46-47,49H,18,34-35H2,1-11H3,(H,54,55,58,59)/t44-,46-,47-,49-,67?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWNXEDLLHIFAOL-YOVDOAOFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H66N5O9PSi |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80452402 |

Source

|

| Record name | Bz-rC Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

964.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118380-84-0 |

Source

|

| Record name | Bz-rC Phosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80452402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Benzoyl Group in Bz-rC Phosphoramidite: A Technical Guide to its Role in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic RNA manufacturing, the precision of every chemical step is paramount to the integrity and functionality of the final oligonucleotide. Among the critical components in the widely adopted phosphoramidite (B1245037) chemistry for solid-phase RNA synthesis, the choice of protecting groups for the nucleobase exocyclic amines plays a pivotal role. This technical guide delves into the specific function and considerations of the benzoyl (Bz) group as a protecting moiety for cytidine (B196190) in the form of N4-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-DMT-Cytidine-3'-CE Phosphoramidite (Bz-rC phosphoramidite).

The Protective Role of the Benzoyl Group

The primary role of the benzoyl group in Bz-rC phosphoramidite is to shield the exocyclic amine (N4) of the cytidine base from engaging in unwanted side reactions during the automated, stepwise synthesis of an RNA oligonucleotide.[1][2] This protection is crucial for ensuring the fidelity of the growing RNA chain. Without a protecting group, the nucleophilic exocyclic amine could react with the activated phosphoramidite monomers, leading to branched oligonucleotides and truncated sequences.

The benzoyl group is a robust acyl protecting group that is stable to the acidic conditions required for the removal of the 5'-O-dimethoxytrityl (DMT) group in each synthesis cycle and to the reagents used during the coupling, capping, and oxidation steps.[3][4]

Solid-Phase RNA Synthesis Workflow with Bz-rC Phosphoramidite

The synthesis of RNA oligonucleotides using Bz-rC phosphoramidite follows a well-established cyclical process on a solid support, typically controlled-pore glass (CPG). Each cycle, which results in the addition of a single nucleotide, consists of four main steps:

-

Deblocking (Detritylation): The 5'-DMT group of the support-bound nucleoside is removed with a mild acid, typically a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM), exposing the 5'-hydroxyl group for the next coupling reaction.[3][5]

-

Coupling: The Bz-rC phosphoramidite, dissolved in an anhydrous solvent like acetonitrile, is activated by a weak acid, such as 5-ethylthio-1H-tetrazole (ETT) or dicyanoimidazole (DCI).[5][6] The activated phosphoramidite is then coupled to the free 5'-hydroxyl group of the growing RNA chain. This reaction is highly efficient, with coupling efficiencies typically approaching 99%.

-

Capping: To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles, which would result in deletion mutations, a capping step is performed. This is typically achieved by acetylation using a mixture of acetic anhydride (B1165640) and N-methylimidazole.[3][4]

-

Oxidation: The newly formed phosphite (B83602) triester linkage is unstable and is oxidized to a more stable pentavalent phosphate (B84403) triester using an oxidizing agent, commonly a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.[3][4]

This four-step cycle is repeated until the desired RNA sequence is assembled.

Deprotection: Releasing the Synthetic RNA

Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. This process is typically a multi-step procedure.

Cleavage and Base Deprotection

The benzoyl protecting groups on cytidine and other bases are base-labile and are typically removed along with the cleavage of the oligonucleotide from the solid support. A common reagent for this step is a mixture of aqueous ammonium (B1175870) hydroxide (B78521) and methylamine (B109427) (AMA), which is highly effective at removing the benzoyl and other base protecting groups, as well as the cyanoethyl groups from the phosphate backbone.[2][7]

A significant consideration when using methylamine-containing reagents with Bz-rC is the potential for a transamination side reaction. In this reaction, methylamine can act as a nucleophile and displace the benzoyl group, leading to the formation of N4-methylcytidine instead of the desired cytidine.[1][2] This modification has a mass difference of 14 Da and can potentially impact the biological activity of the RNA.[1] The use of acetyl-protected cytidine (Ac-rC) can mitigate this issue as the acetyl group is hydrolyzed almost instantaneously, preventing the competing transamination reaction.[2]

2'-Hydroxyl Group Deprotection

The final step in deprotection is the removal of the 2'-O-tert-butyldimethylsilyl (TBDMS) group. This is typically achieved using a fluoride (B91410) reagent, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methylpyrrolidinone (NMP) or dimethyl sulfoxide (B87167) (DMSO).[8][9]

Quantitative Data and Experimental Considerations

While Bz-rC phosphoramidite is widely used, it is important to consider the quantitative aspects of its performance and the potential for side reactions.

Table 1: Comparison of Cytidine Protecting Groups

| Protecting Group | Relative Deprotection Rate with Aqueous Methylamine | Potential for Transamination with Methylamine |

| Benzoyl (Bz) | Slower | ~5% formation of N4-methylcytidine[2] |

| Acetyl (Ac) | Very Fast | Negligible[2] |

| Phenoxyacetyl (PAC) | Fast | - |

| iso-Butyryl (iBu) | Slower | - |

Data synthesized from multiple sources. The exact rates and side-product formation can vary based on specific reaction conditions.

Detailed Experimental Protocols

Protocol 1: Solid-Phase RNA Synthesis on an ABI 394 Synthesizer (1 µmol scale)

This protocol provides a general guideline. Specific cycle parameters may need to be optimized based on the sequence and length of the RNA.

-

Reagent Preparation:

-

Bz-rC Phosphoramidite: Dissolve to a concentration of 0.1 M in anhydrous acetonitrile.

-

Other RNA Phosphoramidites (Bz-rA, iBu-rG, rU): Dissolve to a concentration of 0.1 M in anhydrous acetonitrile.

-

Activator (ETT): 0.25 M in anhydrous acetonitrile.

-

Deblocking Solution: 3% TCA in DCM.

-

Capping Reagents: Cap A (acetic anhydride/lutidine/THF) and Cap B (N-methylimidazole/THF).

-

Oxidizer: 0.02 M Iodine in THF/Pyridine/Water.

-

-

Synthesizer Setup:

-

Install the appropriate CPG synthesis column (e.g., 1000 Å for longer oligos).

-

Prime all reagent lines.

-

-

Synthesis Cycle:

-

Deblocking: 60 seconds.

-

Coupling: 6 minutes.

-

Capping: 20 seconds.

-

Oxidation: 25 seconds.

-

Repeat the cycle for each nucleotide addition.

-

-

Post-Synthesis:

-

Upon completion, keep the final DMT group on (DMT-on) for purification or cleave it off (DMT-off) according to the downstream application.

-

Dry the solid support with argon.

-

Protocol 2: Optimized Deprotection of Bz-Protected RNA Oligonucleotides to Minimize Transamination

This protocol is designed to mitigate the formation of N4-methylcytidine when using AMA for deprotection.

-

Cleavage and Base Deprotection:

-

Transfer the CPG support to a 2 mL screw-cap vial.

-

Add 1.5 mL of a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).[10]

-

Seal the vial tightly and heat at 65°C for 10-15 minutes.[2][10] Note: Prolonged heating can increase the level of transamination. For sensitive sequences, consider deprotection at a lower temperature for a longer duration (e.g., room temperature for 2 hours), although this may not be sufficient for complete removal of all protecting groups.

-

Cool the vial on ice and then centrifuge to pellet the CPG.

-

Carefully transfer the supernatant containing the oligonucleotide to a new tube.

-

-

Drying:

-

Dry the oligonucleotide solution completely in a vacuum concentrator.

-

-

2'-OH Deprotection:

-

Quenching and Purification:

-

For DMT-on purification, quench the reaction by adding 1.75 mL of RNA Quenching Buffer. The sample is now ready for cartridge purification (e.g., Glen-Pak).[7]

-

For DMT-off oligonucleotides, the product can be precipitated using a salt and alcohol (e.g., sodium acetate (B1210297) and butanol or ethanol).

-

Conclusion

The benzoyl group in Bz-rC phosphoramidite is a reliable and widely used protecting group for the exocyclic amine of cytidine in solid-phase RNA synthesis. Its stability during the synthesis cycle ensures the integrity of the growing oligonucleotide chain. However, researchers and drug development professionals must be cognizant of the potential for transamination side reactions during deprotection, particularly when using methylamine-based reagents. By understanding the chemical properties of the benzoyl group and optimizing deprotection protocols, high-quality, high-fidelity RNA oligonucleotides can be successfully synthesized for a wide range of research, diagnostic, and therapeutic applications. The choice between Bz-rC and other protected cytidine phosphoramidites, such as Ac-rC, should be made based on the specific requirements of the synthesis, including the desired deprotection conditions and the tolerance for potential side products.

References

- 1. researchgate.net [researchgate.net]

- 2. glenresearch.com [glenresearch.com]

- 3. biotage.com [biotage.com]

- 4. DNAオリゴヌクレオチド合成 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 9. academic.oup.com [academic.oup.com]

- 10. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to Bz-rC Phosphoramidite: Structure, Properties, and Application in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N4-Benzoyl-5'-O-dimethoxytrityl-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as Bz-rC phosphoramidite (B1245037). This crucial reagent is a fundamental building block in the chemical synthesis of RNA, a process vital for various research, diagnostic, and therapeutic applications, including the development of RNAi therapeutics, CRISPR guide RNAs, and mRNA vaccines.

Chemical Structure and Core Properties

Bz-rC phosphoramidite is a chemically modified cytidine (B196190) ribonucleoside designed for use in solid-phase oligonucleotide synthesis. Its structure incorporates several key protecting groups that ensure the specificity and efficiency of the RNA synthesis process.

Synonyms: N4-Benzoyl-2'-O-Tert-Butyldimethylsilyl-5'-O-DMT-Cytidine-3'-CE Phosphoramidite, DMT-rC(Bz) Phosphoramidite[1][2]

The chemical structure is characterized by four key modifications to the native cytidine ribonucleoside:

-

N4-Benzoyl (Bz) Group: This acyl group protects the exocyclic amine of the cytosine base, preventing unwanted side reactions during the phosphoramidite coupling step.

-

5'-O-Dimethoxytrityl (DMT) Group: A bulky, acid-labile group that protects the 5'-hydroxyl function of the ribose sugar. Its removal at the beginning of each synthesis cycle allows for the stepwise addition of the next nucleotide.

-

2'-O-tert-Butyldimethylsilyl (TBDMS) Group: This silyl (B83357) ether protects the 2'-hydroxyl group of the ribose. The presence of the 2'-hydroxyl is a defining feature of RNA, and its protection is critical to prevent isomerization and degradation of the growing RNA chain during synthesis. The TBDMS group is known for its stability under a range of reaction conditions.[3]

-

3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite Group: This is the reactive moiety that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain, forming a phosphite (B83602) triester linkage. The β-cyanoethyl group protects the phosphorus atom during synthesis.

Below is a diagram illustrating the logical relationship of these components in the Bz-rC phosphoramidite molecule.

Caption: Functional components of Bz-rC phosphoramidite.

Physicochemical Properties

The following table summarizes the key quantitative data for Bz-rC phosphoramidite.

| Property | Value | Reference(s) |

| CAS Number | 118380-84-0 | [1] |

| Molecular Formula | C₅₂H₆₆N₅O₉PSi | [1] |

| Molecular Weight | 964.19 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥98% (determined by HPLC) | [1] |

| Storage Conditions | Freezer (-20°C) under an inert atmosphere | [4] |

| Solubility | Soluble in anhydrous acetonitrile (B52724), dichloromethane, and DMSO. | [5][6] |

| Solution Stability | In anhydrous acetonitrile, stability is comparable to other standard phosphoramidites. Degradation can occur in the presence of water. | [7][8] |

Experimental Protocols

Synthesis of Bz-rC Phosphoramidite

While the large-scale synthesis of Bz-rC phosphoramidite is typically performed by specialized chemical suppliers, the general synthetic route involves a multi-step process starting from cytidine. The following diagram outlines the key transformations.

Caption: Synthetic pathway for Bz-rC phosphoramidite.

A detailed experimental protocol for a similar phosphoramidite, N⁴-Acetyl-2′-O-tert-butyldimethylsilyl-5′-O-(4,4′-dimethoxytrityl)-3-methylcytidine 3′-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite), has been published and provides a representative methodology for the phosphitylation step.[9] The final phosphitylation step typically involves reacting the protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[9]

Use of Bz-rC Phosphoramidite in Solid-Phase RNA Synthesis

The chemical synthesis of RNA using phosphoramidite chemistry is a cyclical four-step process performed on an automated DNA/RNA synthesizer. The following is a detailed protocol for the incorporation of a Bz-rC monomer into a growing oligonucleotide chain attached to a solid support.

Materials:

-

Bz-rC phosphoramidite

-

Anhydrous acetonitrile (synthesis grade, <30 ppm H₂O)

-

Activator solution: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile[5]

-

Deblocking solution: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in dichloromethane[3]

-

Capping solution A: Acetic anhydride/Pyridine/THF

-

Capping solution B: 16% N-Methylimidazole/THF[3]

-

Oxidizing solution: 0.02 M Iodine in THF/Water/Pyridine[3]

-

Washing solvent: Anhydrous acetonitrile

The workflow for a single synthesis cycle is depicted below.

Caption: The four-step cycle of RNA synthesis.

Experimental Protocol:

-

Preparation: Dissolve Bz-rC phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M. Ensure all reagents are fresh and anhydrous.

-

Step 1: Deblocking (Detritylation):

-

The solid support carrying the growing oligonucleotide chain with the 5'-DMT group is treated with the deblocking solution (3% TCA or DCA in DCM).

-

This removes the DMT group, exposing a free 5'-hydroxyl group.

-

The reaction time is typically 30-60 seconds.[3]

-

The support is then washed thoroughly with anhydrous acetonitrile.

-

-

Step 2: Coupling:

-

The Bz-rC phosphoramidite solution and the activator solution (0.25 M ETT) are simultaneously delivered to the synthesis column.[3][5]

-

The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain.

-

The recommended coupling time for TBDMS-protected RNA phosphoramidites is 6-10 minutes to ensure high coupling efficiency, which is necessary due to the steric hindrance of the 2'-TBDMS group.[3]

-

The support is then washed with anhydrous acetonitrile.

-

-

Step 3: Capping:

-

To prevent the formation of deletion mutants (n-1 sequences), any unreacted 5'-hydroxyl groups are irreversibly capped.

-

This is achieved by treating the support with the capping solutions (A and B).

-

The reaction time is typically around 30 seconds.

-

The support is washed with anhydrous acetonitrile.

-

-

Step 4: Oxidation:

-

The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable phosphate (B84403) triester.

-

The support is treated with the oxidizing solution (0.02 M Iodine in THF/Water/Pyridine).[3]

-

This reaction is typically complete within 30 seconds.

-

The support is washed with anhydrous acetonitrile.

-

This four-step cycle is repeated for each subsequent nucleotide to be added to the sequence.

Post-Synthesis Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed. This is a multi-step process:

-

Cleavage and Base/Phosphate Deprotection: The solid support is treated with a solution of ethanolic ammonium (B1175870) hydroxide (B78521) or a mixture of aqueous ammonium hydroxide and methylamine (B109427) (AMA) to cleave the oligonucleotide from the support and remove the benzoyl and β-cyanoethyl protecting groups.[5]

-

2'-O-TBDMS Deprotection: The TBDMS groups are removed by treatment with a fluoride (B91410) source, typically triethylamine (B128534) trihydrofluoride (TEA·3HF) in a solvent like DMSO or N-Methyl-2-pyrrolidone (NMP).[5][10] This step is crucial and must be performed under carefully controlled conditions to avoid degradation of the RNA strand. A typical procedure involves incubating the oligonucleotide in a solution of TEA·3HF and an organic base like triethylamine in DMSO at 65°C for approximately 2.5 hours.[5]

-

Purification: The final deprotected RNA oligonucleotide is purified, typically by HPLC or gel electrophoresis, to remove truncated sequences and other impurities.

Conclusion

Bz-rC phosphoramidite is an indispensable reagent for the chemical synthesis of RNA. Its carefully designed structure, featuring orthogonal protecting groups, enables the efficient and high-fidelity construction of RNA oligonucleotides. A thorough understanding of its properties and the detailed experimental protocols for its use are essential for researchers and professionals working in the fields of genomics, drug discovery, and molecular diagnostics. The methodologies outlined in this guide provide a robust framework for the successful application of Bz-rC phosphoramidite in the synthesis of high-quality RNA molecules for a wide range of scientific applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Cytidine Phosphoramidite | Silantes [silantes.com]

- 3. benchchem.com [benchchem.com]

- 4. usbio.net [usbio.net]

- 5. glenresearch.com [glenresearch.com]

- 6. caymanchem.com [caymanchem.com]

- 7. entegris.com [entegris.com]

- 8. biosynth.com [biosynth.com]

- 9. Synthesis of N4-acetylated 3-methylcytidine phosphoramidites for RNA solid-phase synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. kulturkaufhaus.de [kulturkaufhaus.de]

An In-depth Technical Guide to the Synthesis and Purification of Bz-rC Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for Bz-rC phosphoramidite (B1245037) (N4-Benzoyl-2'-O-tert-Butyldimethylsilyl-5'-O-DMT-Cytidine-3'-CE Phosphoramidite), a crucial building block in the chemical synthesis of RNA oligonucleotides. The strategic use of protecting groups—Dimethoxytrityl (DMT) for the 5'-hydroxyl, tert-Butyldimethylsilyl (TBDMS) for the 2'-hydroxyl, and Benzoyl (Bz) for the N4-amino group of cytidine (B196190)—ensures the regioselective formation of the desired phosphodiester linkages during solid-phase oligonucleotide synthesis.

This document details the multi-step synthetic pathway, from the initial protection of cytidine to the final phosphitylation reaction. It also covers the essential purification and analytical techniques required to obtain high-purity Bz-rC phosphoramidite, a prerequisite for the successful synthesis of high-fidelity RNA sequences for research, diagnostic, and therapeutic applications.

Chemical Synthesis Pathway

The synthesis of Bz-rC phosphoramidite is a sequential process involving the protection of reactive functional groups on the cytidine nucleoside, followed by the introduction of the reactive phosphoramidite moiety at the 3'-hydroxyl position.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis and purification of Bz-rC phosphoramidite. These protocols are based on established principles of nucleoside chemistry and phosphoramidite synthesis.

Synthesis of 5'-O-DMT-N4-benzoyl-2'-O-TBDMS-cytidine (Protected Cytidine Intermediate)

This procedure outlines the sequential protection of the 5'-hydroxyl, N4-amino, and 2'-hydroxyl groups of cytidine.

a) 5'-O-Dimethoxytritylation:

-

Dry cytidine by co-evaporation with anhydrous pyridine.

-

Dissolve the dried cytidine in anhydrous pyridine.

-

Add 4,4'-dimethoxytrityl chloride (DMT-Cl) in portions while stirring at room temperature under an inert atmosphere (e.g., argon).

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with methanol.

-

Remove the solvent under reduced pressure.

-

Purify the resulting 5'-O-DMT-cytidine by silica (B1680970) gel column chromatography.

b) N4-Benzoylation:

-

Dissolve the purified 5'-O-DMT-cytidine in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Add benzoyl chloride dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.

-

Quench the reaction with methanol.

-

Remove the solvent and purify the 5'-O-DMT-N4-benzoyl-cytidine by silica gel chromatography.

c) 2'-O-tert-Butyldimethylsilylation:

-

Dissolve the 5'-O-DMT-N4-benzoyl-cytidine in anhydrous N,N-dimethylformamide (DMF).

-

Add imidazole, followed by tert-butyldimethylsilyl chloride (TBDMS-Cl).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the final protected intermediate, 5'-O-DMT-N4-benzoyl-2'-O-TBDMS-cytidine, by silica gel column chromatography.

Synthesis of Bz-rC Phosphoramidite (Phosphitylation)

This final step introduces the reactive phosphoramidite group at the 3'-hydroxyl position.

-

Thoroughly dry the protected cytidine intermediate under high vacuum.

-

Dissolve the dried compound in anhydrous dichloromethane (B109758) under an inert atmosphere.

-

Add N,N-diisopropylethylamine (DIPEA).

-

Add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite dropwise at room temperature.

-

Stir the reaction for several hours, monitoring for completion by TLC or ³¹P NMR.

-

Upon completion, dilute the reaction mixture with dichloromethane and wash with a saturated sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the crude product by flash chromatography on silica gel, eluting with a solvent system containing a small amount of triethylamine (B128534) (e.g., 1%) to prevent hydrolysis.

-

Precipitate the purified product from a concentrated solution into cold n-hexane to obtain a fine white powder.

-

Dry the final Bz-rC phosphoramidite under high vacuum and store under an inert atmosphere at -20°C.

Purification and Characterization

Rigorous purification and characterization are essential to ensure the quality of the Bz-rC phosphoramidite, which directly impacts the fidelity of oligonucleotide synthesis.

Purification Workflow

The Role of Benzoyl-Protected Cytidine Phosphoramidite in RNA Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and application of N4-benzoyl-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (Bz-rC phosphoramidite) in the solid-phase synthesis of RNA. The benzoyl (Bz) protecting group for the exocyclic amine of cytidine (B196190) is a cornerstone of RNA synthesis, offering a balance of stability during the synthesis cycles and efficient removal during deprotection. This document provides a comprehensive overview of its function, quantitative performance metrics, detailed experimental protocols, and visual representations of the key chemical processes.

Core Mechanism of Bz-rC Phosphoramidite in RNA Synthesis

Solid-phase RNA synthesis is a cyclical process that sequentially adds ribonucleotide units to a growing chain attached to a solid support, most commonly controlled pore glass (CPG).[1] Each addition cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[1][2] Protecting groups are essential to prevent unwanted side reactions on the reactive functional groups of the ribonucleosides.

The Bz-rC phosphoramidite plays a crucial role in this process. The key protecting groups involved are:

-

5'-O-Dimethoxytrityl (DMT): An acid-labile group that protects the 5'-hydroxyl. Its removal at the start of each cycle allows for the coupling of the next phosphoramidite.

-

N4-Benzoyl (Bz): A base-labile acyl group that protects the exocyclic amine of the cytidine base. This prevents the amine from reacting during the phosphoramidite coupling and capping steps.[1][3]

-

2'-O-tert-Butyldimethylsilyl (TBDMS): A silyl (B83357) ether protecting group for the 2'-hydroxyl of the ribose sugar. This is critical in RNA synthesis to prevent cleavage of the phosphodiester backbone and to avoid 2'-3' phosphodiester migration.[3]

-

β-Cyanoethyl: Protects the phosphorus of the phosphoramidite group and is removed under basic conditions during the final deprotection steps.

The benzoyl group is considered a "standard" or "slow" deprotecting group compared to alternatives like acetyl (Ac) or phenoxyacetyl (PAC).[4] While its removal requires more stringent basic conditions, it provides excellent stability during the synthesis, which is particularly advantageous for the synthesis of long RNA oligonucleotides.

Quantitative Data and Performance Metrics

The efficiency of each step in RNA synthesis is critical for the overall yield and purity of the final product. The following table summarizes key quantitative data related to the use of Bz-rC phosphoramidite and related protecting groups.

| Parameter | Protecting Group | Value/Condition | Notes |

| Coupling Efficiency | Standard Phosphoramidites (including Bz-rC) | >98% | Per-step coupling efficiency is crucial for the synthesis of long oligonucleotides. A slight decrease can significantly impact the final yield.[2] |

| Deprotection of N-Protecting Groups | Benzoyl (Bz) | Slower removal | Requires extended treatment with ammonia (B1221849) or methylamine (B109427) solutions at elevated temperatures.[4] |

| Acetyl (Ac) | Faster removal | Hydrolyzes virtually instantly, allowing for milder deprotection conditions and avoiding side reactions like transamination.[5] | |

| Phenoxyacetyl (PAC) | Fast removal | Can be cleaved rapidly and selectively under ammonia conditions.[4] | |

| Deprotection Conditions (Base-Labile Groups) | Ammonia/Methylamine (AMA) | 10 minutes at 65°C (for Ac-C) | Not recommended for Bz-C due to potential transamidation.[5][6] |

| Concentrated Ammonia:Ethanol (B145695) (3:1, v/v) | 15-16 hours at 55°C | A standard condition for removing Bz groups.[7] | |

| Ethanolic Ammonia | Shows high selectivity between standard (Ac, Bz, iBu) and fast (PAC, tBPAC) protecting groups.[4] | ||

| 2'-O-TBDMS Deprotection | Triethylamine trihydrofluoride (TEA·3HF) in NMP or DMSO | 2.5 hours at 65°C | This step is performed after the removal of all other protecting groups.[8] |

Experimental Protocols

Solid-Phase RNA Synthesis Cycle

The following is a generalized protocol for a single nucleotide addition cycle using Bz-rC phosphoramidite on an automated DNA/RNA synthesizer.

-

Detritylation (Deblocking):

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

-

Procedure: The acid solution is passed through the synthesis column to remove the 5'-DMT group from the support-bound nucleoside. The resulting orange-colored trityl cation can be monitored to determine coupling efficiency. The column is then washed extensively with anhydrous acetonitrile (B52724) to remove all traces of acid.

-

-

Coupling:

-

Reagents:

-

Bz-rC phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile).

-

-

Procedure: The phosphoramidite and activator solutions are delivered simultaneously to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, making the phosphorus atom susceptible to nucleophilic attack by the free 5'-hydroxyl group of the growing RNA chain. This forms a phosphite (B83602) triester linkage.

-

-

Capping:

-

Reagents:

-

Capping A: Acetic anhydride (B1165640) in Tetrahydrofuran (THF)/Pyridine.

-

Capping B: 16% N-Methylimidazole (NMI) in THF.

-

-

Procedure: Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling cycles, which would result in deletion mutations in the final product.

-

-

Oxidation:

-

Reagent: 0.02 M Iodine in THF/Pyridine/Water.

-

Procedure: The unstable phosphite triester is oxidized to a more stable pentavalent phosphate (B84403) triester.

-

This four-step cycle is repeated until the desired RNA sequence is assembled.

Cleavage and Deprotection

-

Cleavage from Solid Support and Removal of Base-Labile Protecting Groups:

-

Reagent: Concentrated ammonium (B1175870) hydroxide/ethanol (3:1, v/v).

-

Procedure:

-

The solid support is transferred from the synthesis column to a sealed vial.

-

Add the ammonium hydroxide/ethanol solution.

-

Incubate at 55°C for 15-16 hours. This step cleaves the oligonucleotide from the CPG support and removes the β-cyanoethyl phosphate protecting groups and the N-benzoyl protecting group from cytidine.[7]

-

After incubation, cool the vial to room temperature and transfer the supernatant containing the partially deprotected RNA to a new tube.

-

-

-

Removal of 2'-O-TBDMS Protecting Groups:

-

Reagents:

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

-

Triethylamine (TEA).

-

Triethylamine trihydrofluoride (TEA·3HF).

-

-

Procedure:

-

Dry the RNA sample completely.

-

Redissolve the pellet in anhydrous DMSO. Gentle heating (e.g., 65°C for 5 minutes) may be required.

-

Add TEA and mix gently.

-

Add TEA·3HF and incubate at 65°C for 2.5 hours.[8]

-

Quench the reaction and desalt the fully deprotected RNA using appropriate methods such as ethanol precipitation or specialized purification cartridges.

-

-

Visualizing the Process

RNA Synthesis Cycle

Caption: The four-step cycle of solid-phase RNA synthesis.

Bz-rC Deprotection Pathway

Caption: The two-stage deprotection process for RNA synthesized with Bz-rC.

References

- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An evaluation of selective deprotection conditions for the synthesis of RNA on a light labile solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glenresearch.com [glenresearch.com]

- 6. chemie-brunschwig.ch [chemie-brunschwig.ch]

- 7. Solid-Phase Synthesis of RNA Analogs Containing Phosphorodithioate Linkages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. glenresearch.com [glenresearch.com]

An In-depth Technical Guide to the 2'-O-TBDMS Protecting Group in N-benzoyl-cytidine (Bz-rC) for RNA Synthesis

The chemical synthesis of ribonucleic acid (RNA) is a foundational technology in modern molecular biology, enabling advancements in therapeutics, diagnostics, and fundamental research. A primary challenge in RNA synthesis is the presence of the 2'-hydroxyl group on the ribose sugar, which is absent in DNA. This reactive group must be protected during oligonucleotide chain elongation to prevent undesirable side reactions such as chain scission and the formation of non-natural 2'-5' phosphodiester linkages.[1] The tert-butyldimethylsilyl (TBDMS or TBS) group is a robust and widely adopted protecting group for this purpose, and its application in N-benzoyl-cytidine (Bz-rC) phosphoramidite (B1245037) is a cornerstone of modern RNA synthesis protocols.[2][3]

The 2'-O-TBDMS Group: Advantages and Challenges

The TBDMS group has been a workhorse in RNA synthesis due to a combination of stability, commercial availability, and well-established protocols.[2][4]

Key Advantages:

-

Robustness: The TBDMS group is stable across the various reaction conditions employed in solid-phase phosphoramidite chemistry, including the acidic detritylation step and the basic conditions of capping and oxidation.[2][4]

-

Commercial Availability: Phosphoramidites of all four standard ribonucleosides (A, C, G, U), including Bz-rC, bearing the 2'-O-TBDMS group are readily available from commercial suppliers.[2][4]

-

Established Protocols: Decades of use have led to the development of highly optimized and reliable protocols for both the synthesis cycle and the subsequent deprotection steps.[4][5]

Inherent Challenges:

-

Steric Hindrance: The bulkiness of the TBDMS group can impede the efficiency of the phosphoramidite coupling reaction.[4] This often necessitates longer coupling times (e.g., 10-15 minutes) or the use of more potent activators, such as 5-(benzylmercapto)-1H-tetrazole or 5-ethylthio-1H-tetrazole, to achieve high coupling efficiencies.[5][6][7]

-

2' to 3' Silyl (B83357) Migration: Under certain conditions, the TBDMS group can migrate from the 2'-hydroxyl to the 3'-hydroxyl position. This isomerization can lead to the formation of incorrect 2'-5' phosphodiester linkages in the final RNA product, compromising its biological function.[4][8]

-

Harsh Deprotection: Removal of the TBDMS group requires a specific fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF) or triethylamine (B128534) tris(hydrofluoride) (TEA·3HF).[2][4][9] These reagents can be harsh and require careful handling and anhydrous conditions to prevent RNA degradation.[10]

Below is the chemical structure of the N-benzoyl-2'-O-TBDMS-5'-O-DMT-cytidine-3'-CE Phosphoramidite monomer used in synthesis.

Caption: Structure of Bz-rC Phosphoramidite with 2'-O-TBDMS.

The Role of 2'-O-TBDMS in the Solid-Phase Synthesis Cycle

The stability of the 2'-O-TBDMS group is critical throughout the iterative four-step cycle of solid-phase RNA synthesis. The process ensures the sequential addition of ribonucleoside phosphoramidites to the growing chain attached to a solid support.

Caption: Standard Solid-Phase RNA Synthesis Cycle.

During this cycle, the TBDMS group protects the 2'-hydroxyl, preventing it from interfering with the phosphoramidite coupling at the 5'-hydroxyl position and ensuring that only the desired 3'-5' phosphodiester linkages are formed.[1]

Quantitative Data for TBDMS-Based RNA Synthesis

The efficiency and conditions for RNA synthesis using the 2'-O-TBDMS strategy have been well-documented. The following table summarizes key quantitative parameters.

| Parameter | Value / Condition | Reference(s) |

| Synthesis Cycle | ||

| Coupling Efficiency | 98.5–99% per step | [5] |

| Coupling Time | 10-15 minutes | [2][11] |

| Activator | 5-(Benzylmercapto)-1H-tetrazole or 5-Ethylthio-1H-tetrazole | [5][6] |

| Deprotection Step 1 | ||

| Reagent (Base/Phosphate) | 1:1 (v/v) Aqueous Ammonia (B1221849) / 8M Ethanolic Methylamine OR AMA (Ammonium Hydroxide/Aqueous Methylamine 1:1) | [3][5] |

| Temperature | 65 °C | [3][9] |

| Duration | 10-15 minutes (with AMA) or up to 17 hours (with NH4OH/Ethanol) | [2][3][9] |

| Deprotection Step 2 | ||

| Reagent (2'-O-TBDMS) | Triethylamine tris(hydrofluoride) (TEA·3HF) in DMSO OR 1M Tetrabutylammonium fluoride (TBAF) in THF | [2][5][9] |

| Temperature | 65 °C (with TEA·3HF) or Room Temperature (with TBAF) | [2][12] |

| Duration | 2.5 hours (with TEA·3HF) or 12-24 hours (with TBAF) | [2][12] |

| Final Purity | ||

| Purity after Anion-Exchange HPLC | 95-98% | [5] |

Experimental Protocols: Stepwise Deprotection

A critical aspect of using TBDMS chemistry is the two-step deprotection strategy required to liberate the final RNA oligonucleotide.[9] This stepwise process is necessary because the conditions for removing the base (e.g., benzoyl) and phosphate (B84403) (cyanoethyl) protecting groups differ significantly from those required to cleave the highly stable TBDMS silyl ether.

Caption: Stepwise Deprotection Workflow for TBDMS-Protected RNA.

Protocol 1: Base/Phosphate Deprotection and Cleavage from Support

This initial step removes the protecting groups from the nucleobase exocyclic amines (e.g., N-benzoyl on cytidine) and the β-cyanoethyl groups from the phosphate backbone, while simultaneously cleaving the oligonucleotide from the solid support.[5][9]

-

Preparation: Transfer the solid support containing the synthesized RNA from the synthesis column to a sterile, sealable vial.

-

Reagent Addition: Add 1.5 mL of a deprotection solution, such as a 1:1 mixture of concentrated aqueous ammonia and 8M ethanolic methylamine, or AMA solution (Ammonium Hydroxide/Methylamine 1:1).[3][5]

-

Incubation: Seal the vial tightly and incubate at 65°C for 15 minutes.[9] Using milder conditions like ammonium (B1175870) hydroxide/ethanol (3:1) may require longer incubation times (e.g., 17 hours at 55°C) to minimize premature desilylation.[2]

-

Recovery: After cooling to room temperature, centrifuge the vial to pellet the solid support. Carefully transfer the supernatant, which contains the now partially deprotected RNA, to a new sterile, RNase-free tube.

-

Drying: Evaporate the solution to dryness using a centrifugal evaporator.

Protocol 2: 2'-O-TBDMS Group Removal

This second step specifically targets the cleavage of the TBDMS silyl ether from each 2'-hydroxyl position using a fluoride reagent.

-

Dissolution: Re-dissolve the dried oligonucleotide pellet from Protocol 1 in 100 µL of anhydrous DMSO. If necessary, gently heat at 65°C for up to 5 minutes to ensure complete dissolution.[12]

-

Reagent Addition: Add 125 µL of TEA·3HF reagent to the solution.[12] (Alternatively, 1M TBAF in THF can be used, typically requiring incubation at room temperature for 12-24 hours).[2][10]

-

Incubation: Mix well and incubate the reaction at 65°C for 2.5 hours.[12]

-

Quenching: Quench the reaction by adding 1.75 mL of an appropriate quenching buffer (e.g., Glen-Pak RNA Quenching Buffer) to stop the desilylation process.[9][12]

-

Purification: The final, fully deprotected RNA is now ready for purification via methods such as anion-exchange or reversed-phase HPLC to remove failure sequences and other impurities, yielding a final product with 95-98% purity.[5]

Conclusion

The 2'-O-TBDMS protecting group, particularly in conjunction with Bz-rC phosphoramidite, represents a mature and reliable chemistry for the solid-phase synthesis of RNA. While it presents challenges such as steric hindrance and the need for a stringent, two-step deprotection process, its stability and the extensive optimization of associated protocols have made it a mainstay in both academic and industrial settings. A thorough understanding of the reaction conditions, especially during the critical deprotection steps, is paramount for researchers, scientists, and drug development professionals to achieve high yields of pure, biologically active RNA oligonucleotides.

References

- 1. benchchem.com [benchchem.com]

- 2. glenresearch.com [glenresearch.com]

- 3. rA (Bz) CE-Phosphoramidite | LGC, Biosearch Technologies [biosearchtech.com]

- 4. benchchem.com [benchchem.com]

- 5. kulturkaufhaus.de [kulturkaufhaus.de]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. atdbio.com [atdbio.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. glenresearch.com [glenresearch.com]

Navigating the Stability of Bz-rC Phosphoramidite: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, ensuring the integrity of phosphoramidites is paramount for the successful synthesis of high-quality oligonucleotides. This in-depth technical guide focuses on the stability and optimal storage conditions of N4-Benzoyl-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037) (Bz-rC phosphoramidite), a critical building block in RNA synthesis. Understanding its chemical vulnerabilities and the protocols to mitigate degradation is essential for reproducible and efficient oligonucleotide production.

Core Concepts: Understanding Bz-rC Phosphoramidite Instability

The stability of Bz-rC phosphoramidite, like other phosphoramidites, is primarily threatened by two main degradation pathways: hydrolysis and oxidation. These reactions lead to the formation of impurities that can terminate oligonucleotide chain elongation or result in undesired modifications.

Hydrolysis: The phosphoramidite moiety is highly susceptible to acid-catalyzed hydrolysis. Even trace amounts of water in solvents or on glassware can lead to the cleavage of the phosphoramidite group, rendering it inactive for the coupling reaction. The benzoyl (Bz) protecting group on the exocyclic amine of cytidine (B196190) is relatively stable but can be a factor in the overall stability profile.

Oxidation: The phosphorus (III) center in the phosphoramidite is readily oxidized to a phosphorus (V) species. This oxidation prevents the phosphoramidite from participating in the coupling reaction during solid-phase synthesis. Exposure to air and certain impurities in solvents can accelerate this degradation pathway.

The choice of protecting groups for the exocyclic amines of the nucleobases also influences stability. While "mild" protecting groups are easier to remove during deprotection, they can render the phosphoramidite less stable in solution compared to more robust groups like benzoyl.[1]

Recommended Storage and Handling Conditions

To minimize degradation and ensure the longevity of Bz-rC phosphoramidite, stringent storage and handling protocols are necessary. These recommendations apply to both the solid form and when the phosphoramidite is in solution.

| Form | Temperature | Atmosphere | Key Considerations |

| Solid | -20°C or lower | Inert (Argon or Nitrogen) | Avoid frost-free freezers to prevent temperature cycling. Allow the vial to warm to room temperature before opening to prevent condensation. |

| Solution | -20°C | Inert (Argon or Nitrogen) | Use anhydrous acetonitrile (B52724) (<30 ppm water). For critical applications, further dry the dissolved phosphoramidite solution with activated 3Å molecular sieves. |

Quantitative Stability Data

Experimental Protocols for Stability Assessment

Regular assessment of the purity and stability of Bz-rC phosphoramidite is crucial for successful oligonucleotide synthesis.[1] The two primary methods for this are High-Performance Liquid Chromatography (HPLC) and Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of Bz-rC phosphoramidite and identify the presence of degradation products.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of Bz-rC phosphoramidite.

-

Dissolve the sample in 10 mL of anhydrous acetonitrile to obtain a 1 mg/mL solution.

-

Further dilute the solution to a working concentration of 0.1 mg/mL with anhydrous acetonitrile.

-

-

HPLC System and Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak areas of the chromatogram.

-

Calculate the purity of the phosphoramidite as the percentage of the main peak area relative to the total peak area.

-

Identify and quantify any impurity peaks corresponding to hydrolysis or oxidation products.

-

Protocol 2: Purity Assessment by ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To directly assess the phosphorus-containing species in the Bz-rC phosphoramidite sample.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 20-30 mg of Bz-rC phosphoramidite in 0.5 mL of deuterated acetonitrile (CD₃CN) in an NMR tube.

-

Ensure the NMR tube is dry and flushed with an inert gas (e.g., argon) before adding the sample.

-

-

NMR Spectrometer and Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a phosphorus probe.

-

Nucleus: ³¹P.

-

Experiment: Proton-decoupled ³¹P NMR.

-

Chemical Shift Range: -20 to 200 ppm.

-

Reference: 85% H₃PO₄ as an external standard (0 ppm).

-

Number of Scans: 128 or more to achieve a good signal-to-noise ratio.

-

-

Data Analysis:

-

The two diastereomers of the Bz-rC phosphoramidite should appear as two distinct peaks around 149 ppm.

-

Hydrolysis products, such as the H-phosphonate, will appear at approximately 8-10 ppm.

-

Oxidized phosphoramidite (P(V) species) will appear at around -2 to 2 ppm.

-

Integrate the peaks to quantify the relative amounts of the desired phosphoramidite and its degradation products.

-

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the primary degradation pathways and a typical experimental workflow for stability assessment.

Caption: Primary degradation pathways of Bz-rC phosphoramidite.

Caption: Workflow for assessing the stability of Bz-rC phosphoramidite.

Conclusion

The stability of Bz-rC phosphoramidite is a critical factor that directly impacts the efficiency and success of RNA synthesis. By adhering to strict storage and handling protocols and implementing routine quality control through HPLC and ³¹P NMR analysis, researchers can ensure the integrity of this vital reagent. This proactive approach to managing phosphoramidite stability will ultimately lead to more reliable and reproducible synthesis of high-quality oligonucleotides for research, diagnostics, and therapeutic applications.

References

Bz-rC phosphoramidite CAS number and molecular weight.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-Benzoyl-2'-O-tert-butyldimethylsilyl-5'-O-dimethoxytrityl-cytidine-3'-O-(N,N-diisopropyl-2-cyanoethyl)phosphoramidite, commonly known as Bz-rC phosphoramidite (B1245037). It is a critical building block in the chemical synthesis of RNA, enabling the production of oligonucleotides for a wide range of research, diagnostic, and therapeutic applications.

Core Properties of Bz-rC Phosphoramidite

Bz-rC phosphoramidite is a specialized chemical reagent essential for the automated solid-phase synthesis of RNA. The key protecting groups, Dimethoxytrityl (DMT) on the 5'-hydroxyl, tert-butyldimethylsilyl (TBDMS) on the 2'-hydroxyl, and Benzoyl (Bz) on the exocyclic amine of cytidine (B196190), ensure the specific and controlled formation of phosphodiester bonds during oligonucleotide synthesis.

| Property | Value | Reference |

| CAS Number | 118380-84-0 | [1] |

| Molecular Weight | 964.2 g/mol | [1] |

| Molecular Formula | C52H66N5O9PSi | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | -20°C | [1] |

Application in Oligonucleotide Synthesis

Bz-rC phosphoramidite is a fundamental component in the phosphoramidite method for RNA synthesis. This method allows for the creation of custom RNA sequences with high precision. The synthesized oligonucleotides have diverse applications, including:

-

RNA interference (RNAi): Small interfering RNAs (siRNAs) synthesized with Bz-rC phosphoramidite can be used to silence specific genes, providing a powerful tool for functional genomics and therapeutic development.

-

Antisense Technology: Antisense oligonucleotides can be designed to bind to specific messenger RNA (mRNA) molecules, inhibiting the translation of disease-causing proteins.

-

Aptamers: These are oligonucleotides that can bind to specific target molecules, including proteins and small molecules, with high affinity and specificity, making them useful in diagnostics and therapeutics.

-

Ribozymes: RNA molecules with catalytic activity can be synthesized for various research and therapeutic purposes.

The burgeoning field of nucleic acid therapeutics, including gene therapy, ASOs, siRNA, and mRNA vaccines, heavily relies on the availability of high-purity phosphoramidites like Bz-rC.[2]

Experimental Protocols

The following section outlines the key steps in the solid-phase synthesis of RNA using Bz-rC phosphoramidite with 2'-O-TBDMS protection.

Solid Support and Synthesis Cycle

The synthesis begins with a nucleoside attached to a solid support, typically controlled pore glass (CPG). The oligonucleotide is then elongated in a cyclical process.

Detailed Methodologies

-

Deblocking: The 5'-DMT protecting group of the nucleotide attached to the solid support is removed using a mild acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.

-

Coupling: The Bz-rC phosphoramidite is activated by an activating agent, such as 5-ethylthio-1H-tetrazole or 5-benzylmercapto-1H-tetrazole, and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.[3] The use of more potent activators is preferred for the sterically hindered 2'-O-TBDMS protected phosphoramidites to achieve high coupling efficiencies.[3]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent, typically a mixture of acetic anhydride (B1165640) and 1-methylimidazole. This prevents the formation of deletion mutants (sequences missing a nucleotide) in the final product.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution in the presence of water and pyridine.

These four steps are repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and the protecting groups are removed.

-

Cleavage from Support and Removal of Phosphate and Base Protecting Groups: The solid support is treated with a solution of aqueous ammonia (B1221849) and ethanol.[4] This step cleaves the succinyl linker, releasing the oligonucleotide from the support, and also removes the cyanoethyl protecting groups from the phosphate backbone and the benzoyl protecting groups from the cytidine bases.

-

Removal of 2'-O-TBDMS Protecting Group: The TBDMS groups on the 2'-hydroxyls are removed by treatment with a fluoride (B91410) reagent, such as triethylamine (B128534) tris(hydrofluoride).[5]

Purification

The crude RNA oligonucleotide is then purified to remove any truncated sequences or byproducts. High-performance liquid chromatography (HPLC) is a common method for purification, often using anion-exchange or reversed-phase columns.[5][6]

Signaling Pathways and Therapeutic Relevance

Oligonucleotides synthesized using Bz-rC phosphoramidite are instrumental in modulating gene expression, which in turn affects various cellular signaling pathways. A significant area of application is in cancer therapy, where these oligonucleotides can target signaling pathways that are aberrantly activated.

For instance, antisense oligonucleotides or siRNAs can be designed to target components of the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in many cancers and plays a crucial role in cell growth, proliferation, and survival.

In the diagram above, an antisense oligonucleotide or siRNA designed to target the mRNA of Akt would inhibit its translation. This would block the downstream signaling cascade, ultimately leading to a reduction in cell proliferation and survival, a desirable outcome in cancer therapy. The precise synthesis of such therapeutic oligonucleotides is made possible by high-quality reagents like Bz-rC phosphoramidite.

References

- 1. Bz-rC Phosphoramidite, 118380-84-0 | BroadPharm [broadpharm.com]

- 2. datainsightsmarket.com [datainsightsmarket.com]

- 3. researchgate.net [researchgate.net]

- 4. Chemical synthesis of a very long oligoribonucleotide with 2-cyanoethoxymethyl (CEM) as the 2′-O-protecting group: structural identification and biological activity of a synthetic 110mer precursor-microRNA candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kulturkaufhaus.de [kulturkaufhaus.de]

- 6. RNA Synthesis Using 2′-O-(Tert-Butyldimethylsilyl) Protection | Springer Nature Experiments [experiments.springernature.com]

A Researcher's In-depth Guide to Phosphoramidite Chemistry for RNA Synthesis

For researchers, scientists, and drug development professionals venturing into the synthesis of RNA, a deep understanding of the underlying chemistry is paramount. This technical guide provides a comprehensive overview of phosphoramidite (B1245037) chemistry, the gold-standard method for the chemical synthesis of RNA oligonucleotides. We will delve into the core principles, step-by-step protocols, and critical considerations for achieving high-fidelity RNA sequences for a range of applications, from basic research to the development of RNA-based therapeutics.

The Core Principle: Solid-Phase Synthesis and the Phosphoramidite Method

The chemical synthesis of RNA oligonucleotides is predominantly carried out using the solid-phase phosphoramidite method. This technique involves the sequential addition of ribonucleotide monomers to a growing RNA chain that is covalently attached to an insoluble solid support.[1] The solid support, typically controlled pore glass (CPG), is crucial as it allows for the easy removal of excess reagents and byproducts through simple filtration and washing, which greatly simplifies the purification process and enables automation.[1]

The phosphoramidite method is favored due to its high coupling efficiency, with each nucleotide addition cycle consisting of four key chemical reactions: deblocking, coupling, capping, and oxidation.[1][] To ensure the specific and controlled formation of the desired phosphodiester linkages and to prevent unwanted side reactions, various functional groups on the ribonucleoside phosphoramidites are temporarily blocked with protecting groups.[1][]

Essential Components: Protecting Groups

The success of RNA synthesis hinges on a strategic system of protecting groups that shield reactive functionalities on the nucleoside phosphoramidites. These groups must be stable during the synthesis cycle but readily removable under specific conditions.

| Functional Group | Common Protecting Groups | Rationale and Removal |

| 5'-Hydroxyl | Dimethoxytrityl (DMT) | An acid-labile group that is removed at the beginning of each synthesis cycle to expose the 5'-hydroxyl for the next coupling reaction.[1][4] Removal is typically achieved with a mild acid like trichloroacetic acid (TCA) or dichloroacetic acid (DCA).[5] |

| 2'-Hydroxyl | tert-Butyldimethylsilyl (TBDMS or TBS), Triisopropylsilyloxymethyl (TOM) | The 2'-hydroxyl group is a key distinction from DNA synthesis and requires a robust protecting group that is stable throughout synthesis and can be removed orthogonally without damaging the RNA chain.[1][4] TBDMS is a common choice and is removed at the end of the synthesis using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).[6][7] The TOM group is also used to overcome steric hindrance during coupling.[7] |

| Exocyclic Amines (A, C, G) | Benzoyl (Bz) for Adenine and Cytosine; Acetyl (Ac) or Isobutyryl (iBu) for Guanine.[1] More labile groups like dimethylformamidine (dmf) are also used to allow for faster deprotection.[8] | These groups prevent side reactions at the amino groups of the nucleobases. They are removed during the final deprotection step, typically with a base such as aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).[8][9] |

| Phosphate | 2-Cyanoethyl | This group protects the phosphorus moiety and is stable during the synthesis cycle. It is removed by a mild base during the final deprotection step.[1][10] |

The RNA Synthesis Cycle: A Step-by-Step Workflow

The automated synthesis of RNA on a solid support follows a cyclical process, with each cycle adding one nucleotide to the growing chain.

References

- 1. benchchem.com [benchchem.com]

- 4. glenresearch.com [glenresearch.com]

- 5. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 6. Cleavage / Deprotection Reagents | Nucleic Acid Chemistry | [Synthesis & Materials] | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. atdbio.com [atdbio.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Synthesis of nucleobase-modified RNA oligonucleotides | Encyclopedia MDPI [encyclopedia.pub]

- 10. biotage.com [biotage.com]

An In-depth Technical Guide to N4-Benzoyl-2'-O-TBDMS-cytidine Phosphoramidite: Core Features and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N4-Benzoyl-2'-O-TBDMS-cytidine phosphoramidite (B1245037), a crucial building block in the chemical synthesis of RNA. It details its key features, provides quantitative data, outlines experimental protocols for its use in solid-phase oligonucleotide synthesis, and illustrates the underlying chemical workflows. This document is intended to be a valuable resource for professionals in the fields of nucleic acid chemistry, drug discovery, and molecular biology.

Core Features and Chemical Properties

N4-Benzoyl-2'-O-TBDMS-cytidine phosphoramidite is a modified cytidine (B196190) nucleoside specifically designed for its incorporation into growing oligonucleotide chains during solid-phase synthesis. Its structure is characterized by several key protecting groups that ensure the efficiency and fidelity of the synthesis process.

The N4-benzoyl (Bz) group protects the exocyclic amine of the cytosine base. This prevents unwanted side reactions during the various steps of the synthesis cycle. The benzoyl group is base-labile and can be removed during the final deprotection of the oligonucleotide.

The 2'-O-tert-butyldimethylsilyl (TBDMS) group is a bulky silyl (B83357) ether that protects the 2'-hydroxyl group of the ribose sugar. This is a critical feature for RNA synthesis, as it prevents the formation of 2'-5' phosphodiester linkages and potential chain branching. The TBDMS group is typically removed using a fluoride-containing reagent in the final deprotection step.

The 5'-O-dimethoxytrityl (DMT) group is an acid-labile protecting group on the 5'-hydroxyl of the ribose. Its removal at the beginning of each synthesis cycle provides a free 5'-hydroxyl group for the subsequent coupling reaction. The release of the DMT cation can also be used to monitor the efficiency of each coupling step spectrophotometrically.

The 3'-phosphoramidite moiety is the reactive group that enables the formation of the phosphodiester bond with the free 5'-hydroxyl of the growing oligonucleotide chain. The diisopropylamino group is activated by a weak acid, such as tetrazole, to form a highly reactive intermediate.

Quantitative Data

The quality and purity of phosphoramidites are critical for the successful synthesis of high-fidelity oligonucleotides. The following table summarizes key quantitative data for a closely related and commonly used analog, N4-Benzoyl-2'-deoxy-5'-O-DMT-cytidine 3'-CE phosphoramidite, which provides a benchmark for the expected quality of N4-Benzoyl-2'-O-TBDMS-cytidine phosphoramidite.

| Parameter | Typical Value/Specification | Reference |

| Purity | ≥98% | [1] |

| Molecular Formula | C46H52N5O8P | [1] |

| Molecular Weight | 833.93 g/mol | [1] |

| Coupling Efficiency | 98-99% (for standard bases) | [2] |

| Coupling Time | 5-15 minutes (for 2'-O-protected ribonucleosides) | [3] |

| Water Content | < 0.3% | [4] |

| Reactive P(III) Impurities | No single impurity > 0.3% | [4] |

Experimental Protocols

The use of N4-Benzoyl-2'-O-TBDMS-cytidine phosphoramidite in automated solid-phase RNA synthesis follows a well-established four-step cycle. The following is a generalized protocol. Specific parameters such as reagent volumes and reaction times may need to be optimized based on the synthesizer, synthesis scale, and the specific oligonucleotide sequence.

Materials and Reagents:

-

N4-Benzoyl-2'-O-TBDMS-cytidine phosphoramidite

-

Controlled Pore Glass (CPG) solid support functionalized with the first nucleoside

-

Anhydrous acetonitrile (B52724)

-

Deblocking solution: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM)[2]

-

Activator solution: 0.25 M 5-(Ethylthio)-1H-tetrazole (ETT) in acetonitrile

-

Capping solution A: Acetic anhydride/Pyridine/THF

-

Capping solution B: N-Methylimidazole in THF

-

Oxidizing solution: 0.02 M Iodine in THF/Pyridine/Water[2]

Protocol:

The synthesis cycle is performed in a continuous flow of reagents on an automated DNA/RNA synthesizer.

Step 1: Detritylation (Deblocking)

-

The CPG solid support with the attached initial nucleoside is washed with anhydrous acetonitrile.

-

The deblocking solution (3% TCA in DCM) is passed through the synthesis column to remove the 5'-DMT protecting group from the support-bound nucleoside.[2]

-

The column is then washed thoroughly with anhydrous acetonitrile to remove the detritylation reagent and the cleaved DMT cation. The orange color of the collected trityl cation can be measured at 495 nm to quantify the efficiency of the previous coupling step.[5]

Step 2: Coupling

-

The N4-Benzoyl-2'-O-TBDMS-cytidine phosphoramidite solution (typically 0.1 M in anhydrous acetonitrile) and the activator solution are simultaneously delivered to the synthesis column.

-

The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.

-

This activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside to form a phosphite (B83602) triester linkage.[3]

-

The reaction is allowed to proceed for 5-15 minutes to ensure high coupling efficiency.[3]

-

The column is washed with anhydrous acetonitrile to remove any unreacted phosphoramidite and activator.

Step 3: Capping

-

To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles (which would result in deletion mutations), a capping step is performed.

-

A mixture of capping solution A and capping solution B is delivered to the column. This acetylates any unreacted 5'-hydroxyl groups, rendering them unreactive for future coupling steps.

-

The column is washed with anhydrous acetonitrile.

Step 4: Oxidation

-

The newly formed phosphite triester linkage is unstable and must be oxidized to a more stable pentavalent phosphate (B84403) triester.

-

The oxidizing solution (Iodine in THF/Pyridine/Water) is passed through the column.

-

The iodine acts as the oxidizing agent, converting the P(III) to a P(V) species.[2]

-

The column is washed with anhydrous acetonitrile, completing one cycle of nucleotide addition.

This four-step cycle is repeated for each subsequent nucleotide in the desired RNA sequence.

Post-Synthesis Cleavage and Deprotection:

-

Once the synthesis is complete, the oligonucleotide is cleaved from the solid support using a concentrated solution of aqueous ammonia (B1221849) or a mixture of ammonia and methylamine (B109427) (AMA).

-

This treatment also removes the cyanoethyl protecting groups from the phosphate backbone and the N4-benzoyl protecting group from the cytosine bases.

-

The TBDMS groups on the 2'-hydroxyls are removed by treatment with a fluoride (B91410) source, such as triethylamine (B128534) trihydrofluoride (TEA·3HF) or tetrabutylammonium (B224687) fluoride (TBAF).

-

The fully deprotected RNA is then purified, typically by HPLC or PAGE.

Visualizations

Solid-Phase RNA Synthesis Cycle

The following diagram illustrates the four key steps in the solid-phase synthesis of RNA using phosphoramidite chemistry.

Caption: The four-step cycle of solid-phase RNA synthesis.

Overall Workflow for Custom Oligonucleotide Synthesis

This diagram outlines the complete process from the initial phosphoramidite building block to the final purified oligonucleotide.

Caption: From phosphoramidite to purified oligonucleotide.

References

- 1. scbt.com [scbt.com]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. atdbio.com [atdbio.com]

Methodological & Application

Application Notes and Protocols for Bz-rC Phosphoramidite in RNA Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bz-rC phosphoramidite (B1245037) (N4-Benzoyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite) is a crucial building block in the chemical synthesis of RNA oligonucleotides. The benzoyl (Bz) group provides robust protection for the exocyclic amine of cytidine (B196190) during the automated solid-phase synthesis cycles. This document provides a detailed protocol for the efficient use of Bz-rC phosphoramidite in RNA synthesis, including recommended coupling and deprotection procedures, and highlights critical considerations to ensure the synthesis of high-quality RNA molecules.

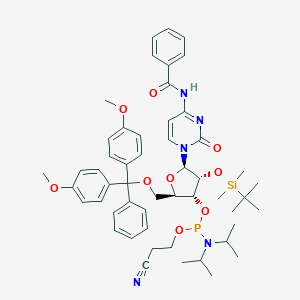

Chemical Structure

Caption: Chemical structure of N4-Benzoyl-5'-O-DMT-2'-O-TBDMS-cytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl) phosphoramidite.

Quantitative Data Summary

The efficiency of RNA synthesis is highly dependent on the performance of each phosphoramidite. The following tables summarize key quantitative parameters for the use of Bz-rC phosphoramidite.

Table 1: Coupling Efficiency and Conditions

| Parameter | Value | Notes |

| Typical Coupling Time | 3 - 5 minutes | Using 5-ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) as an activator can reduce coupling times compared to 1H-tetrazole.[1] |

| Recommended Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.25 M Dicyanoimidazole (DCI) | These activators are commonly used for RNA synthesis to achieve high coupling efficiencies. |

| Phosphoramidite Concentration | 0.1 - 0.15 M in anhydrous acetonitrile | Ensure the phosphoramidite is fully dissolved and protected from moisture. |

| Expected Coupling Efficiency | >98% | Per-step coupling efficiencies should be high to ensure good yields of full-length oligonucleotides.[2] |

Table 2: Deprotection Conditions for Benzoyl Protecting Group

| Deprotection Reagent | Temperature | Time | Potential Side Reactions |

| Ammonium (B1175870) Hydroxide (B78521) (30%) | 55°C | 8 - 16 hours | Standard, but slow deprotection. Prolonged exposure can be detrimental to sensitive modifications. |

| Ammonium Hydroxide/Methylamine (B109427) (AMA) (1:1 v/v) | 65°C | 10 - 15 minutes | Transamination: Formation of N4-methyl-cytidine (approx. 5%).[3] Not recommended for sequences where this modification is undesirable. |

| Ethanolic Ammonia | 55°C | 12 - 16 hours | Can offer selectivity in deprotection schemes.[4] |

Experimental Protocols

Automated RNA Synthesis Cycle

This protocol outlines the standard steps in an automated solid-phase RNA synthesis cycle using Bz-rC phosphoramidite. All steps are performed under an inert argon atmosphere to prevent degradation of the phosphoramidites.

Caption: Automated RNA synthesis cycle.

Methodology:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the solid support-bound nucleoside by treatment with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM) for 2-3 minutes. This is followed by washing with anhydrous acetonitrile.

-

Coupling: The Bz-rC phosphoramidite (0.1 M in anhydrous acetonitrile) is activated with an equal volume of 0.25 M ETT or DCI and delivered to the synthesis column. The coupling reaction is allowed to proceed for 3-5 minutes. This step is followed by a wash with anhydrous acetonitrile.

-

Capping: To prevent the elongation of unreacted 5'-hydroxyl groups in subsequent cycles, a capping step is performed. This is typically done by treating the support with a mixture of acetic anhydride/lutidine/THF (Cap A) and N-methylimidazole/THF (Cap B) for 1 minute.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to the more stable phosphate (B84403) triester using a solution of 0.02 M iodine in THF/water/pyridine for 1 minute. The support is then washed with anhydrous acetonitrile, completing one synthesis cycle.

Cleavage and Deprotection Protocol

A. Standard Deprotection using Ammonium Hydroxide

This is the traditional and most widely used method for deprotection when the oligonucleotide does not contain sensitive modifications.

-

Cleavage from Support: The solid support is treated with concentrated ammonium hydroxide (30%) at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

-

Base Deprotection: The solution containing the cleaved oligonucleotide is transferred to a sealed vial and heated at 55°C for 8-16 hours to remove the benzoyl protecting groups from cytidine and other base-labile protecting groups.

-

2'-O-TBDMS Deprotection: After evaporation of the ammonia, the 2'-O-tert-butyldimethylsilyl (TBDMS) groups are removed. The dried oligonucleotide is resuspended in 1 M triethylamine (B128534) trihydrofluoride (TEA·3HF) in N-methyl-2-pyrrolidone (NMP) and heated at 65°C for 2.5 hours.[5]

-

Quenching and Desalting: The reaction is quenched, and the deprotected RNA is desalted using standard techniques such as ethanol (B145695) precipitation or size-exclusion chromatography.

B. Fast Deprotection using AMA (Ammonium Hydroxide/Methylamine)

This method significantly reduces the deprotection time but requires careful consideration due to a potential side reaction with Bz-rC.

Workflow for Deprotection:

Caption: Workflow for cleavage and deprotection of RNA.

Methodology:

-

Cleavage and Base Deprotection: The solid support is treated with a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA) at room temperature for 30 minutes to cleave the oligonucleotide. The solution is then heated in a sealed vial at 65°C for 10-15 minutes for complete removal of the base protecting groups.[3][6]

-

Side Reaction Consideration: During AMA deprotection, a portion of N4-benzoyl-cytidine can undergo transamination to form N4-methyl-cytidine.[3] This side product may not be acceptable for all applications. For syntheses where the integrity of every cytidine base is critical, it is highly recommended to use acetyl-protected cytidine (Ac-rC) phosphoramidite instead of Bz-rC when planning to use AMA for deprotection.[7][8]

-

2'-O-TBDMS Deprotection and Desalting: Follow steps 3 and 4 from the standard deprotection protocol.

Conclusion